molecular formula C11H19BrO2 B8433852 1-(4-Bromobutyl)cyclopentanecarboxylic acid methyl ester

1-(4-Bromobutyl)cyclopentanecarboxylic acid methyl ester

Cat. No.: B8433852
M. Wt: 263.17 g/mol
InChI Key: LBYAOSFVLWJIPY-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)cyclopentanecarboxylic acid methyl ester is a useful research compound. Its molecular formula is C11H19BrO2 and its molecular weight is 263.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H19BrO2

Molecular Weight

263.17 g/mol

IUPAC Name

methyl 1-(4-bromobutyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C11H19BrO2/c1-14-10(13)11(6-2-3-7-11)8-4-5-9-12/h2-9H2,1H3

InChI Key

LBYAOSFVLWJIPY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)CCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared using a similar procedure as described in Example 1, Step 1, starting from diisopropylamine (21 mL, 150 mmol), n-butyllithium (58 mL, 145 mmol), cyclopentanecarboxylic acid methyl ester (13.1 g, 100 mmol), and 1,4-dibromobutane (21.59 g, 100 mmol), and after distillation, resulted in a colorless oil (12.8 g, 48%). ES(+)-HRMS m/e calcd. for C11H19BrO2 (M+H)+ 262.0568, obsd. 262.0565.
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step Two
Quantity
13.1 g
Type
reactant
Reaction Step Three
Quantity
21.59 g
Type
reactant
Reaction Step Four
Name
Yield
48%

Synthesis routes and methods II

Procedure details

To a solution of diisopropylamine (150 mmol, 21 mL) in THF (100 mL) was added dropwise a solution of n-butyl lithium (145 mmol, 58 mL, 2.5M) in hexanes at −10° C. while maintaining the temperature below 0° C. After addition, the solution was stirred for 30 min at 0° C. To this, a solution of methyl cyclopentane carboxylate (100 mmol, 13.1 g) in THF (20 mL) was added dropwise at −70° C. maintaining the internal temperature between −60 to −70° C. After addition, the reaction mixture was stirred for 1 h at −50 to −60° C. Then, a solution of 1,4-dibromobutane (100 mmol, 21.59 g) in THF (20 mL) was added dropwise and the light brown suspension was stirred for 1 h at −60 to −70° C. Then, it was allowed to warm to room temperature and stirred overnight. The reaction mixture was poured into a saturated solution of ammonium chloride (200 mL) and the organic compound was extracted into ether (2×100 mL). The combined extracts were washed with a saturated brine solution (150 mL) and dried over anhydrous magnesium sulfate. After filtration of the drying agent, the solution was concentrated under vacuum and the resulting residue was distilled at 120-133° C./2.5 mm Hg to obtain 1-(4-bromobutyl)cyclopentane carboxylic acid methyl ester as a colorless oil (12.8 g, 48%). HR MS (C11H19BrO2): Obs mass, 262.0565. Calcd mass, 262.0568 (M+).
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
21.59 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of diisopropylamine (150 mmol, 21 mL) in THF (100 mL) at −10° C. was added dropwise a 2.5M solution of n-butyl lithium in hexanes (145 mmol, 58 mL) while maintaining the temperature below 0° C. After the addition was complete, the solution was stirred for 30 min at 0° C., then it was cooled to −70° C. using a dry ice/acetone bath. A solution of methyl cyclopentanecarboxylate (100 mmol, 13.1 g) in THF (20 mL) was added dropwise at −70° C. maintaining the reaction temperature between −60 to −70° C. The mixture was then stirred for 1 h at −50 to −60° C. and a solution of 1,4-dibromobutane (100 mmol, 21.59 g) in THF (20 mL) was added dropwise and the light brown suspension was stirred for 1 h at −60 to −70° C. The cooling bath was removed and the reaction was allowed to equilibrate to room temperature and stirred overnight. The reaction mixture then was poured into a saturated solution of ammonium. chloride (200 mL) and the mixture was extracted with diethyl ether (2×100 mL). The combined extracts were washed with brine (150 mL), dried (MgSO4), filtered and the solution was concentrated under reduced pressure. The resulting residue was distilled at 120-133° C./2.5 mm Hg to obtain 12.8 g (48%) of 1-(4-bromobutyl)cyclopentanecarboxylic acid methyl ester as a colorless oil. HR MS: Obs. mass, 262.0565. Calcd. mass, 262.0568, (M+).
Quantity
21 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
58 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
21.59 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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